Benzofuran-7-ol

Description

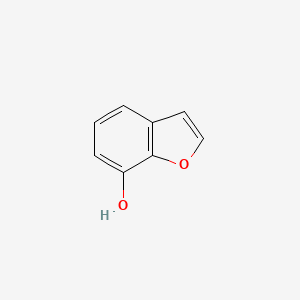

Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVRAHOQLYAQCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197329 | |

| Record name | Benzofuran-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4790-81-2 | |

| Record name | 7-Benzofuranol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4790-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzofuran-7-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004790812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzofuran-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzofuran-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzofuran-7-ol: Core Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of benzofuran-7-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, explore detailed synthetic methodologies, and discuss its current and potential applications, particularly in the realm of drug discovery. This document is designed to be a practical resource for researchers, offering both foundational knowledge and actionable experimental insights.

Molecular Structure and Core Properties

This compound, also known as 7-hydroxybenzofuran, is an aromatic heterocyclic compound consisting of a benzene ring fused to a furan ring, with a hydroxyl group substituted at the 7-position. This seemingly simple structure gives rise to a unique combination of chemical properties that make it a valuable building block in organic synthesis.

The IUPAC name for this compound is 1-benzofuran-7-ol[1]. Its chemical structure is depicted below:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₆O₂ | [1] |

| Molecular Weight | 134.13 g/mol | [1] |

| CAS Number | 4790-81-2 | [1] |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 42 °C | |

| Boiling Point | 68 °C at 0.4 Torr | |

| pKa (predicted) | 8.88 ± 0.40 | |

| LogP (predicted) | 1.8 |

Synthesis of this compound

The synthesis of hydroxy-substituted benzofurans can be challenging, often requiring multi-step procedures and carefully controlled reaction conditions. A unified and efficient two-step strategy has been developed for the synthesis of various hydroxybenzofurans, including this compound, starting from commercially available dihydroxyacetophenones.

This approach involves the conversion of the corresponding dihydroxyacetophenone into a hydroxybenzofuranone intermediate, followed by its reduction. For the synthesis of this compound, the starting material is 2,3-dihydroxyacetophenone.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 7-Hydroxybenzofuranone from 2,3-Dihydroxyacetophenone

-

Reaction Setup: To a solution of 2,3-dihydroxyacetophenone in a suitable solvent (e.g., anhydrous ethanol or THF), add a base (e.g., sodium ethoxide or potassium carbonate) and a reagent containing a two-carbon electrophile (e.g., diethyl bromomalonate).

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to facilitate the initial condensation and subsequent intramolecular cyclization.

-

Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then acidified and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude 7-hydroxybenzofuranone, which can be purified by column chromatography or recrystallization.

Step 2: Reduction of 7-Hydroxybenzofuranone to this compound

-

Reaction Setup: The 7-hydroxybenzofuranone intermediate is dissolved in a suitable solvent (e.g., THF or methanol) and cooled in an ice bath.

-

Reducing Agent: A reducing agent, such as lithium borohydride (LiBH₄), is added portion-wise to the solution.

-

Reaction Conditions: The reaction is stirred at a low temperature and then allowed to warm to room temperature to ensure complete reduction of the keto group.

-

Work-up and Isolation: The reaction is quenched by the careful addition of water or a dilute acid. The product is then extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated to afford the final product, this compound. Purification can be achieved through column chromatography.

Spectroscopic Characterization

Accurate characterization of synthesized compounds is paramount. While a complete set of experimental spectra for this compound is not widely published, data from closely related analogs can provide valuable insights for its identification.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of a substituted derivative, 2-phenylthis compound, has been reported. The spectrum shows characteristic signals for the aromatic protons of the benzofuran core and the phenyl substituent[2]. For the parent this compound, one would expect distinct signals for the protons on the furan and benzene rings, with chemical shifts influenced by the electron-donating hydroxyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show signals corresponding to the eight carbon atoms of the benzofuran skeleton. The carbon attached to the hydroxyl group (C-7) and the carbons in its ortho and para positions will exhibit shifts indicative of the hydroxyl group's electronic effects.

-

IR (Infrared) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. Characteristic peaks for C-H aromatic stretching (around 3000-3100 cm⁻¹) and C=C aromatic stretching (around 1450-1600 cm⁻¹) will also be present.

-

Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (134.13 g/mol ). Fragmentation patterns will be characteristic of the benzofuran ring system and the hydroxyl substituent. A mass spectrum for the related compound, 7-hydroxy-benzofuran-2-carboxylic acid methyl ester, is available and shows a molecular ion peak consistent with its structure[3].

Reactivity and Potential Reactions

The reactivity of this compound is governed by the interplay of the aromatic benzofuran core and the phenolic hydroxyl group.

-

Electrophilic Aromatic Substitution: The benzofuran ring is generally susceptible to electrophilic attack. The hydroxyl group at the 7-position is an activating, ortho-, para-directing group, which will influence the regioselectivity of reactions such as halogenation, nitration, and Friedel-Crafts acylation.

-

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo a variety of reactions, including:

-

Etherification: Reaction with alkyl halides in the presence of a base to form 7-alkoxybenzofurans.

-

Esterification: Reaction with acyl chlorides or anhydrides to form the corresponding esters.

-

O-Arylation: Coupling reactions to form diaryl ethers.

-

These reactions allow for the further functionalization of the this compound scaffold, enabling the synthesis of a diverse library of derivatives for biological screening.

Biological Activity and Applications in Drug Development

The benzofuran scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties[4][5][6][7].

While specific biological data for the parent this compound is limited in publicly available literature, studies on substituted analogs highlight its potential as a valuable pharmacophore. A notable example is the finding that a series of 2-(4-hydroxyphenyl)-benzofuran-5-ols with lipophilic groups at the 7-position are potent and selective estrogen receptor beta (ERβ) ligands[8]. This suggests that the 7-position of the benzofuran ring is a key site for modification to achieve selective biological activity.

The development of selective ERβ ligands is of significant interest for the treatment of various conditions, including certain cancers, inflammatory diseases, and neurodegenerative disorders. The this compound core provides a promising starting point for the design and synthesis of novel ERβ modulators.

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazards: The parent compound, benzofuran, is flammable and a suspected carcinogen[8]. It may also cause damage to organs through prolonged or repeated exposure[8]. Phenolic compounds can be skin and eye irritants.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

It is imperative to consult the Safety Data Sheet (SDS) for this compound from the supplier before handling and to follow all institutional safety guidelines.

Conclusion and Future Perspectives

This compound is a versatile heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials and the amenability of its hydroxyl group to further functionalization make it an attractive scaffold for the development of novel compounds with diverse biological activities. The demonstrated potential of 7-substituted benzofuran derivatives as selective ERβ ligands underscores the importance of further exploring the chemical space around this core structure. Future research efforts should focus on the detailed biological evaluation of this compound and its derivatives, as well as the development of more efficient and scalable synthetic routes to expand its accessibility to the broader research community.

References

-

SpectraBase. 7-Hydroxy-benzofuran-2-carboxylicacidmethylester - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available from: [Link]

- Yun, Y., et al. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Frontiers in Chemistry, 2022.

-

Yun, Y., et al. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Semantic Scholar. Available from: [Link]

- Collini, M. D., et al. 7-Substituted 2-phenyl-benzofurans as ER beta selective ligands. Bioorganic & Medicinal Chemistry Letters, 2004.

- TCI Chemicals.

-

An Update on Natural Occurrence and Biological Activity of Benzofurans. ResearchGate. Available from: [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. PubMed Central. Available from: [Link]

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PubMed Central. Available from: [Link]

-

Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design. PubMed. Available from: [Link]

-

Design, synthesis, and biological evaluation of novel benzofuran derivatives bearing N-aryl piperazine moiety. PubMed Central. Available from: [Link]

-

PubChem. 7-Benzofuranol. National Institutes of Health. Available from: [Link]

-

Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. PubMed. Available from: [Link]

-

The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. Available from: [Link]

Sources

- 1. 7-Hydroxybenzofuran-2-carboxylic acid | C9H6O4 | CID 14468443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. spectrabase.com [spectrabase.com]

- 4. EAS Publisher | The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives [easpublisher.com]

- 5. NP-MRD: 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0293642) [np-mrd.org]

- 6. spectrabase.com [spectrabase.com]

- 7. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7-Substituted 2-phenyl-benzofurans as ER beta selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources, Isolation, and Therapeutic Potential of Benzofuran-7-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzofuran Scaffold in Natural Product Chemistry

Benzofuran and its derivatives represent a critical class of heterocyclic compounds widely distributed throughout nature.[1][2] These compounds, characterized by a fused benzene and furan ring system, form the core structural motif of numerous biologically active natural products and synthetic molecules.[3][4] The inherent versatility of the benzofuran scaffold has captured the attention of medicinal chemists and pharmacologists, as its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties.[1][2][5] This guide focuses specifically on derivatives of Benzofuran-7-ol, a subset of benzofurans with a hydroxyl group at the 7-position, exploring their natural origins, biosynthetic pathways, methods for their isolation and characterization, and their promising applications in drug discovery and development.

The presence of the benzofuran nucleus in a wide array of natural products isolated from plants, fungi, and marine organisms underscores its evolutionary importance as a privileged scaffold for biological interactions.[4][6] Many compounds containing this moiety have been identified as lead compounds for the development of new therapeutic agents.[2][7] This guide aims to provide a comprehensive technical overview for researchers seeking to explore the rich chemistry and pharmacology of naturally occurring this compound derivatives.

Natural Occurrences of this compound Derivatives

This compound and its derivatives are predominantly found in higher plants, with the Asteraceae (Compositae) family being a particularly rich source.[5][8] Several species within the genera Eupatorium and Ageratina are well-documented producers of these compounds. Fungal metabolites also contribute to the diversity of naturally occurring benzofurans.[4][9]

Key Natural Sources and Their Derivatives:

A summary of prominent natural sources and the specific this compound derivatives they produce is presented below.

| Natural Source (Plant/Fungus) | Derivative(s) of this compound | Family/Class |

| Ageratina adenophora (Crofton Weed) | Tremetone, Hydroxytremetone, Eupatorone | Asteraceae |

| Eupatorium cannabinum | Euparin, Eupatobenzofuran | Asteraceae |

| Eupatorium buniifolium | Euparin | Asteraceae |

| Eupatorium chinense | Euparin, Benzofuran oligomers | Asteraceae |

| Pestalotiopsis fici (Endophytic Fungus) | 2,2-dimethyl-4-(3-methylbut-3-en-1-yn-1-yl)-2,3-dihydrothis compound | Sordariomycetes |

Ageratina adenophora, an invasive plant species, is a notable source of tremetone and related compounds, which are infamous for causing "milk sickness" in humans and "trembles" in livestock.[10][11][12] Despite their toxicity, these compounds are also investigated for their potential therapeutic properties.[13][14] Eupatorium species have a long history in traditional medicine, and chemical investigations have led to the isolation of numerous bioactive compounds, including euparin, a well-studied benzofuran derivative.[15][16][17]

Biosynthetic Pathways: The Genesis of Benzofuran Derivatives in Nature

The biosynthesis of benzofuran derivatives in plants and fungi is a complex process that typically involves precursors from the shikimate and acetate pathways. While the specific enzymatic steps for many derivatives are still under investigation, a general understanding of their formation exists.

The core benzofuran structure is often derived from the cyclization of phenylpropanoid precursors. For instance, the biosynthesis of certain benzofurans is thought to proceed through the oxidative cyclization of an allylic phenol. The diverse substitutions observed on the benzofuran ring arise from the action of various tailoring enzymes, such as methyltransferases, hydroxylases, and glycosyltransferases, which modify the core structure to produce a wide array of natural products.

Caption: Generalized biosynthetic pathway leading to benzofuran derivatives.

Extraction and Isolation Protocols: A Practical Approach

The successful isolation of this compound derivatives from their natural sources is contingent upon the selection of appropriate extraction and chromatographic techniques. The lipophilic nature of many of these compounds dictates the use of organic solvents for initial extraction.

Case Study: Bioassay-Guided Isolation of Euparin from Eupatorium buniifolium

This protocol is adapted from methodologies described for the isolation of bioactive benzofurans.[18][19]

Step 1: Plant Material Preparation

-

Air-dry the aerial parts (leaves and stems) of Eupatorium buniifolium at room temperature in a well-ventilated area, protected from direct sunlight.

-

Once completely dry, grind the plant material into a fine powder using a mechanical grinder.

Step 2: Solvent Extraction

-

Macerate the powdered plant material with an organic solvent of medium polarity, such as dichloromethane or a mixture of dichloromethane and methanol, at room temperature for 48-72 hours with occasional agitation. The choice of solvent is critical; less polar solvents will favor the extraction of lipophilic compounds like euparin.

-

Filter the extract through cheesecloth or filter paper to remove the solid plant residue.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude organic extract.

Step 3: Bioassay-Guided Fractionation

-

The crude extract is subjected to a preliminary bioassay (e.g., antiviral, antimicrobial, or cytotoxicity assay) to confirm activity.

-

The active crude extract is then fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica gel. A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.

-

Collect fractions and monitor the separation by thin-layer chromatography (TLC).

-

Each fraction is tested in the bioassay to identify the active fraction(s).

Step 4: Purification of the Active Compound

-

The most active fraction(s) are further purified using repeated column chromatography, often with a less polar solvent system to achieve finer separation.

-

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, can be employed for the final purification step to yield the pure compound (euparin).

Caption: Workflow for the bioassay-guided isolation of a benzofuran derivative.

Analytical Characterization and Structural Elucidation

Once a pure compound is isolated, its chemical structure must be unequivocally determined. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish connectivity between atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments can offer valuable structural information.[20]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be indicative of the benzofuran chromophore.

The collective data from these analytical techniques allows for the unambiguous identification and structural elucidation of the isolated this compound derivative.[21][22][23]

Biological Activities and Therapeutic Potential

Naturally occurring this compound derivatives have been shown to possess a wide range of biological activities, making them attractive candidates for drug development.[24][25]

-

Antimicrobial and Antifungal Activity: Many benzofurans exhibit potent activity against various bacterial and fungal pathogens.[3][25] Euparin, for example, has demonstrated significant antifungal activity against Trichophyton mentagrophytes.[26]

-

Antiviral Activity: Euparin has also been identified as a potent antiviral agent, particularly against poliovirus.[18][19][27] Studies suggest that it acts early in the viral replication cycle.[26]

-

Anticancer and Cytotoxic Activity: A number of benzofuran derivatives have shown promising anticancer properties.[8][28] For instance, a derivative isolated from the endophytic fungus Pestalotiopsis fici displayed cytotoxic activity.[24] The mechanisms of action often involve the induction of apoptosis and the inhibition of cancer cell proliferation.

-

Anti-inflammatory and Antioxidant Activity: The phenolic nature of this compound derivatives contributes to their antioxidant potential. Some have also been shown to possess anti-inflammatory properties.[1]

-

Insecticidal Activity: Certain benzofuran-containing extracts and compounds from Eupatorium species have been reported to have insecticidal properties.[16]

Future Perspectives and Conclusion

The structural diversity and broad spectrum of biological activities of naturally occurring this compound derivatives make them a compelling area for future research in drug discovery.[4][29][30] The continued exploration of untapped natural sources, such as endophytic fungi and marine organisms, is likely to yield novel derivatives with unique pharmacological profiles. Furthermore, advances in synthetic chemistry will enable the creation of libraries of analogues based on natural product scaffolds, allowing for the systematic optimization of their therapeutic properties.[31]

References

-

Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]

-

Abbas, A. A., & Dawood, K. M. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Expert Opinion on Drug Discovery. [Link]

-

Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

-

Wen, S. Q., et al. (2015). Chemical Constituents of Plants from the Genus Eupatorium (1904-2014). Chemistry & Biodiversity. [Link]

-

Shaaban, M., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(40), 24823-24864. [Link]

-

Nguyen, H. T., et al. (2021). Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells. Molecules, 26(10), 2975. [Link]

-

Wen, S. Q., et al. (2015). Chemical Constituents of Plants from the Genus Eupatorium (1904-2014). Chemistry & Biodiversity, 12(10), 1481-1503. [Link]

-

Unknown. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research. [Link]

-

Abbas, A. A., et al. (2018). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Archives of Pharmacal Research, 41(12), 1155-1172. [Link]

-

Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences, 4(10), 114-123. [Link]

-

Unknown. (2022). Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. Bentham Science Publishers. [Link]

-

Zhang, Z., et al. (2024). Chemical Constituents and Their Bioactivities of Plants from the Genus Eupatorium (2015–Present). Molecules, 29(9), 1989. [Link]

-

Al-Snafi, A. E. (2017). chemical constituents, pharmacological and therapeutic effects of eupatorium cannabinum- a review. Indo American Journal of Pharmaceutical Sciences, 4(01), 160-168. [Link]

-

Barboza, L., et al. (2013). Antipoliovirus Activity of the Organic Extract of Eupatorium buniifolium: Isolation of Euparin as an Active Compound. Evidence-Based Complementary and Alternative Medicine, 2013, 402364. [Link]

-

Barboza, L., et al. (2013). Antipoliovirus Activity of the Organic Extract of Eupatorium buniifolium: Isolation of Euparin as an Active Compound. Evidence-Based Complementary and Alternative Medicine. [Link]

-

Unknown. (n.d.). Ageratina Adenophora Plant: A Review – One Plant with Many Therapeutic Uses. World Journal of Pharmaceutical Research. [Link]

-

Unknown. (n.d.). Cytotoxicity and antiviral activity of extracts, fractions, and euparin against PV-1, PV-2, and PV-3. ResearchGate. [Link]

-

Unknown. (n.d.). Euparin. BioCrick. [Link]

-

Romo-Mancillas, A., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(23), 8560. [Link]

-

Shaaban, M., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing. [Link]

-

Lee, S. T., et al. (2015). Tremetone and Structurally Related Compounds in White Snakeroot (Ageratina altissima): A Plant Associated with Trembles and Milk Sickness. Journal of Agricultural and Food Chemistry. [Link]

-

Suryawanshi, V. S., et al. (2024). Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents. International Journal of Trend in Scientific Research and Development. [Link]

-

Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 548. [Link]

-

Wang, Y., et al. (2023). Biological properties of active compounds from Ageratina adenophora. Frontiers in Pharmacology, 14, 1184762. [Link]

-

DeRuiter, J., & Holston, P. L. (2016). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. Journal of Forensic Sciences. [Link]

-

Unknown. (n.d.). Synthesis, characterization, and antimicrobial activity of new benzofuran derivatives. ResearchGate. [Link]

-

Unknown. (n.d.). Benzofurans extracted from plants showing therapeutic properties. ResearchGate. [Link]

-

Yuan, T., et al. (2026). Characterization of benzofuran derivatives: Crystal structure, DFT analysis and antitumor activity. Journal of Molecular Structure. [Link]

-

Simonetti, S. O., et al. (2013). Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis. Natural Product Reports, 30(7), 967-995. [Link]

-

Sharma, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Romo-Mancillas, A., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(23), 8560. [Link]

-

Sharma, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Unknown. (n.d.). Tremetone. Wikipedia. [Link]

-

Lee, S. T., et al. (2010). Tremetone and structurally related compounds in white snakeroot (Ageratina altissima): a plant associated with trembles and milk sickness. Journal of Agricultural and Food Chemistry, 58(15), 8560-8565. [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. ijsdr.org [ijsdr.org]

- 6. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 10. Tremetone - Wikipedia [en.wikipedia.org]

- 11. Tremetone and structurally related compounds in white snakeroot ( Ageratina altissima ): a plant associated with trembles and milk sickness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijpsm.com [ijpsm.com]

- 14. Biological properties of active compounds from Ageratina adenophora - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Chemical Constituents of Plants from the Genus Eupatorium (1904-2014) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. iajps.com [iajps.com]

- 18. Antipoliovirus Activity of the Organic Extract of Eupatorium buniifolium: Isolation of Euparin as an Active Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Characterization of benzofuran derivatives: Crystal structure, DFT analysis and antitumor activity [ouci.dntb.gov.ua]

- 24. actascientific.com [actascientific.com]

- 25. benthamdirect.com [benthamdirect.com]

- 26. Euparin | CAS:532-48-9 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 27. researchgate.net [researchgate.net]

- 28. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Benzofuran-7-ol (CAS: 4790-81-2): Properties, Synthesis, and Applications

Abstract

Benzofuran-7-ol, also known as 7-Hydroxybenzofuran, is a key heterocyclic organic compound featuring a benzofuran core with a hydroxyl group at the 7-position. This structure represents a privileged scaffold in medicinal chemistry, serving as a foundational building block for the synthesis of a wide array of biologically active molecules.[1][2][3] Its derivatives have demonstrated significant potential in therapeutic areas including oncology, infectious diseases, and neurodegenerative disorders.[2][4][5] This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, outlining an illustrative synthetic pathway and characterization workflow, discussing its critical role in drug discovery, and summarizing essential safety and handling protocols for laboratory professionals.

Chemical Identity and Physicochemical Properties

This compound is an off-white to light yellow solid at room temperature.[6] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number, 4790-81-2.[6][7] The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 4790-81-2 | [6][7] |

| Molecular Formula | C₈H₆O₂ | [7] |

| Molecular Weight | 134.13 g/mol | [7] |

| Synonyms | 7-Hydroxybenzofuran, 1-Benzofuran-7-ol, 7-Benzofuranol | [6] |

| Appearance | Off-white to light yellow solid | [6] |

| Melting Point | 42 °C | [6] |

| Boiling Point | 68 °C @ 0.4 Torr | [6] |

| Predicted Density | 1.280 ± 0.06 g/cm³ | [6] |

| Predicted pKa | 8.88 ± 0.40 | [6] |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen) | [6] |

Synthesis and Characterization

While numerous methods exist for constructing the benzofuran ring system, a common and effective strategy involves the intramolecular cyclization of a suitably substituted phenolic precursor.[8][9] The following section details a representative synthetic protocol and the subsequent analytical workflow required for structural verification.

Synthetic Strategy: Perkin Rearrangement Approach

A robust method for synthesizing benzofurans involves the Perkin rearrangement. This can be adapted for this compound, typically starting from a protected salicylaldehyde derivative. The key steps involve forming the furan ring via cyclization and subsequent deprotection of the hydroxyl group. This multi-step process ensures high regioselectivity and yields a pure final product.

Illustrative Experimental Protocol

Step 1: Synthesis of 7-Methoxybenzofuran

-

Reactant Preparation: To a flask equipped with a reflux condenser and magnetic stirrer, add 2-hydroxy-3-methoxybenzaldehyde, acetic anhydride, and anhydrous sodium acetate. The use of anhydrous reagents is critical to prevent unwanted hydrolysis of the anhydride.

-

Reaction: Heat the mixture to 180°C under a nitrogen atmosphere for 5-6 hours. The inert atmosphere is necessary to prevent oxidation at high temperatures. The reaction proceeds via the formation of an intermediate cinnamic acid derivative, which then undergoes cyclization.

-

Workup: After cooling, pour the reaction mixture into water and stir until the excess acetic anhydride is hydrolyzed. The crude product will precipitate.

-

Purification: Filter the crude solid, wash with water, and recrystallize from ethanol to yield 7-methoxybenzofuran.

Step 2: Demethylation to form this compound

-

Reactant Preparation: Dissolve the 7-methoxybenzofuran from the previous step in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath. The use of anhydrous DCM is crucial as the demethylating agent is highly reactive with water.

-

Reaction: Slowly add a solution of boron tribromide (BBr₃) in DCM dropwise. BBr₃ is a powerful Lewis acid that selectively cleaves the methyl-aryl ether bond. The reaction is highly exothermic and must be cooled to control its rate and prevent side reactions.

-

Quenching & Workup: After stirring for 2-3 hours, slowly quench the reaction by adding methanol, followed by water. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Final Purification: Remove the solvent under reduced pressure. Purify the resulting crude solid using silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and furan ring protons. The phenolic proton (-OH) will appear as a broad singlet. The protons on the benzene ring and furan ring will exhibit characteristic chemical shifts and coupling constants, allowing for unambiguous assignment.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will differentiate between the phenolic carbon, the furan carbons, and the other aromatic carbons.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) should show a molecular ion peak (M⁺) at m/z = 134.13, confirming the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will feature a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the phenol group. Strong absorptions corresponding to aromatic C=C stretching and C-O-C ether stretching are also expected.

Synthesis & Analysis Workflow

The overall process from starting materials to a fully characterized final product can be visualized as a logical workflow.

Caption: Fig 1. Synthesis and Characterization Workflow for this compound.

Role in Drug Discovery and Chemical Biology

The benzofuran nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in both natural products and clinically approved drugs.[1][2][3]

A Versatile Scaffold for Therapeutic Agents

Benzofuran derivatives exhibit an exceptionally broad range of pharmacological activities, including potent antitumor, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[1][2][3] This versatility stems from the rigid, planar structure of the benzofuran ring system, which provides an excellent framework for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. The scaffold is present in well-known drugs such as the antiarrhythmic agent Amiodarone.[3]

Applications in Disease Research

-

Oncology: Numerous synthetic benzofuran derivatives have been developed as anticancer agents, targeting various mechanisms such as tubulin polymerization, protein kinases, and angiogenesis.[3][4]

-

Neurodegenerative Disorders: The benzofuran framework has been explored for developing agents to combat Alzheimer's disease by inhibiting key enzymes like acetylcholinesterase and β-secretase.[5]

-

Infectious Diseases: The scaffold is integral to the development of novel antibacterial and antifungal agents, which is crucial in the face of rising antimicrobial resistance.[2]

The Strategic Importance of the 7-Hydroxy Group

The hydroxyl group at the 7-position of this compound is not merely a passive feature; it is a strategic chemical handle. It serves two primary purposes in drug development:

-

Target Interaction: As a hydrogen bond donor and acceptor, the -OH group can directly participate in binding to the active site of a target protein or enzyme, enhancing potency and selectivity.

-

Synthetic Derivatization: It provides a reactive site for further chemical modifications. Through etherification, esterification, or other coupling reactions, a diverse library of analogues can be rapidly synthesized from the this compound core. This parallel synthesis approach is fundamental to structure-activity relationship (SAR) studies and the optimization of lead compounds.

Drug Development Workflow

The use of this compound as a starting scaffold in a typical drug discovery campaign is illustrated below.

Caption: Fig 2. Role of a Core Scaffold in Drug Discovery.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[11][12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][12] Avoid contact with skin and eyes.[10] Use non-sparking tools and take measures to prevent electrostatic discharge.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][12] For long-term stability, storage at 2-8°C under an inert nitrogen atmosphere is recommended.[6]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]

-

Ingestion: Rinse mouth and consult a physician. Do not induce vomiting.

-

References

-

Title: Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans Source: Molecules (MDPI) URL: [Link]

-

Title: Benzofuran synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Natural source, bioactivity and synthesis of benzofuran derivatives Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

-

Title: Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review Source: PMC (NIH) URL: [Link]

-

Title: Synthesis of Benzofuran Derivatives via Different Methods Source: Synthetic Communications (Taylor & Francis Online) URL: [Link]

-

Title: BENZOFURANS SCAFFOLDS: APPLICATIONS IN ANTICANCER DRUGS DISCOVERY AND DEVELOPMENT Source: ResearchGate URL: [Link]

-

Title: Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease Source: ChemMedChem (Wiley) URL: [Link]

-

Title: Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters Source: PMC (NIH) URL: [Link]

-

Title: Benzofuran – Knowledge and References Source: Taylor & Francis URL: [Link]

-

Title: Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities Source: PMC (NIH) URL: [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-HYDROXYBENZOFURAN CAS#: 4790-81-2 [amp.chemicalbook.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. mdpi.com [mdpi.com]

- 9. Benzofuran synthesis [organic-chemistry.org]

- 10. chemicalbook.com [chemicalbook.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

A Strategic Guide to the Preliminary Biological Screening of Benzofuran-7-ol

This document provides a comprehensive technical framework for the initial biological evaluation of Benzofuran-7-ol, a heterocyclic compound belonging to a class of molecules renowned for its broad pharmacological potential. As drug discovery pipelines demand early and robust decision-making, this guide emphasizes a logical, multi-tiered screening cascade. We will proceed from high-throughput computational predictions to targeted in vitro assays, culminating in a preliminary toxicological assessment. The rationale behind each experimental choice is detailed, ensuring a self-validating and scientifically rigorous approach for researchers in drug development.

The benzofuran scaffold is a core structural motif in numerous natural products and synthetic agents, exhibiting a wide array of biological activities including antimicrobial, antifungal, antitumor, anti-inflammatory, and antioxidant properties.[1][2] this compound, with its hydroxyl group at the 7-position, presents a key site for potential biological interactions and metabolic transformations, making a systematic preliminary screening essential to unlock its therapeutic potential.

Part 1: In Silico & Physicochemical Profiling: The Digital Twin

Before committing to resource-intensive wet-lab experiments, an in silico assessment provides a critical forecast of a compound's likely behavior.[3] This initial step allows for the early identification of potential strengths and liabilities, guiding the subsequent experimental design.[[“]][5]

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties determine a molecule's pharmacokinetic profile.[6] Early computational prediction of these characteristics helps to filter out compounds with poor drug-like qualities, reducing late-stage failures.[7][8] For this compound, we will use established computational models to predict key parameters.

Methodology: ADMET Property Prediction

-

Input: Obtain the canonical SMILES or 3D structure (SDF file) of this compound.

-

Platform Selection: Utilize a validated computational tool such as ADMET Predictor®, pkCSM, or ADMETlab.[6][9]

-

Parameter Calculation: Run predictions for a standard suite of ADMET properties. Key parameters include:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) substrate/inhibitor prediction (e.g., CYP2D6, CYP3A4).

-

Excretion: Total clearance.

-

Toxicity: AMES mutagenicity, hERG inhibition, Drug-Induced Liver Injury (DILI).[6]

-

-

Analysis: Compare the predicted values against established thresholds for orally bioavailable drugs (e.g., Lipinski's Rule of 5).[6]

Table 1: Predicted ADMET Profile for this compound (Hypothetical Data)

| Property | Predicted Value | Acceptable Range | Interpretation |

|---|---|---|---|

| Molecular Weight | 134.13 g/mol | < 500 g/mol | Favorable |

| LogP | 1.85 | -0.4 to +5.6 | Favorable |

| H-bond Donors | 1 | ≤ 5 | Favorable |

| H-bond Acceptors | 2 | ≤ 10 | Favorable |

| AMES Toxicity | Non-mutagen | N/A | Favorable |

| hERG Inhibition | Non-inhibitor | N/A | Favorable |

| BBB Permeability | Low | Varies | Low CNS side effects |

Molecular Docking: Identifying Potential Targets

Given the known activities of benzofuran derivatives, we can perform molecular docking studies to predict the binding affinity of this compound to specific biological targets.[10] This helps prioritize which in vitro assays are most relevant. Based on the literature, promising targets include fungal N-myristoyltransferase and Lysine-specific demethylase 1 (LSD1) for anticancer activity.[11][12]

Workflow: Target-Based Virtual Screening

Caption: Workflow for molecular docking simulation.

Part 2: Primary In Vitro Biological Evaluation

The in silico results provide a hypothesis-driven basis for selecting a panel of in vitro assays.[13] This phase aims to confirm the predicted activities and quantify the potency of this compound.

Antimicrobial Susceptibility Testing

Bacterial and fungal infections represent a significant global health threat, and the benzofuran scaffold is a promising starting point for new antimicrobial agents.[14][15]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][16]

-

Microorganism Preparation:

-

Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans, Aspergillus fumigatus).[17][18]

-

Culture the microorganisms in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a turbidity equivalent to a 0.5 McFarland standard.[16]

-

Dilute the suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.[16]

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions in the appropriate broth within a 96-well microtiter plate to achieve a desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

-

-

Inoculation and Incubation:

-

Add the prepared inoculum to each well.

-

Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubate plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

-

-

MIC Determination: The MIC is the lowest concentration of this compound where no visible growth is observed.

Antioxidant Activity Assays

The phenolic hydroxyl group on this compound suggests a strong potential for antioxidant activity. A panel of assays is recommended to evaluate different mechanisms of antioxidant action (e.g., hydrogen atom transfer vs. single electron transfer).[19][20]

Table 2: Panel of Antioxidant Assays

| Assay | Principle | Measured Endpoint |

|---|---|---|

| DPPH Radical Scavenging | A stable free radical (DPPH) is reduced by the antioxidant, causing a color change from purple to yellow.[20] | Decrease in absorbance at ~517 nm. |

| ABTS Radical Scavenging | A pre-formed radical cation (ABTS•+) is neutralized by the antioxidant.[21] | Decrease in absorbance at ~734 nm. |

| FRAP Assay | Ferric reducing antioxidant power measures the reduction of a ferric-tripyridyltriazine complex to its ferrous form.[19] | Formation of a blue-colored complex measured at 593 nm. |

| ORAC Assay | Oxygen radical absorbance capacity measures the inhibition of peroxyl radical-induced oxidation.[21] | Preservation of a fluorescent probe's signal over time. |

Protocol: DPPH Radical Scavenging Assay (Example)

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Compound Preparation: Prepare serial dilutions of this compound in methanol. Ascorbic acid or Trolox should be used as a positive control.

-

Reaction: In a 96-well plate, mix the compound dilutions with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Anticancer Cytotoxicity Screening

Many benzofuran derivatives have demonstrated potent activity against various cancer cell lines.[22][23] An initial cytotoxicity screen is crucial to identify if this compound possesses antiproliferative effects.[24]

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[25]

-

Cell Culture:

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (cells treated with DMSO) and a blank control (medium only).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert MTT into purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at ~570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Caption: High-level overview of the in vitro screening cascade.

Part 3: Preliminary Toxicological Assessment

Early assessment of general toxicity is a critical checkpoint.[26] The brine shrimp lethality assay is a simple, low-cost, and rapid method for preliminary cytotoxicity screening of novel compounds.[27]

Protocol: Brine Shrimp Lethality Assay (BSLA)

-

Hatching Shrimp: Hatch brine shrimp (Artemia salina) eggs in artificial seawater for 48 hours under constant light and aeration.[28]

-

Sample Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in artificial seawater (e.g., 1000, 100, 10, 1 µg/mL).[29]

-

Assay Setup:

-

In the wells of a 24-well plate, add 10-15 live brine shrimp nauplii.[30]

-

Add the compound dilutions to the wells.

-

Include a negative control (seawater with DMSO) and a positive control (e.g., potassium dichromate).

-

-

Incubation and Counting: Incubate for 24 hours. Count the number of dead (non-motile) nauplii in each well.[31]

-

Data Analysis: Calculate the percentage mortality for each concentration and determine the LC₅₀ value (the lethal concentration required to kill 50% of the nauplii) using probit analysis. An LC₅₀ value < 1000 µg/mL is generally considered bioactive.[27]

Part 4: Data Interpretation and Strategic Progression

The culmination of this preliminary screening cascade is a multi-faceted dataset.

Table 3: Summary of Decision-Making Thresholds (Illustrative)

| Assay Type | Key Metric | "Hit" Threshold | Implication for Progression |

|---|---|---|---|

| Antimicrobial | MIC | < 32 µg/mL | Proceed to mechanism of action studies. |

| Anticancer | IC₅₀ | < 10 µM | Proceed to selectivity and apoptosis assays. |

| Antioxidant | IC₅₀ | < 50 µM | Consider for applications in oxidative stress-related diseases. |

| Toxicity (BSLA) | LC₅₀ | > 100 µg/mL | Favorable preliminary safety profile. |

A potent antimicrobial or anticancer activity (low MIC or IC₅₀) coupled with a high LC₅₀ in the brine shrimp assay indicates a promising therapeutic window. Such a result would strongly justify progression to more advanced studies, such as mechanism of action elucidation, enzyme inhibition assays, and eventually, in vivo animal models.[32][33] Conversely, high toxicity at concentrations similar to the effective dose would flag the compound for cautious progression or structural modification to improve its safety profile.

This structured approach ensures that resources are directed toward compounds with the highest probability of success, embodying the principles of modern, efficient drug discovery.

References

- Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. (n.d.). American Society for Microbiology.

- Moore, M. M., et al. (n.d.). Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids. Antimicrobial Agents and Chemotherapy.

- Synthesis and Antifungal Activity of Derivatives of 2- and 3-Benzofurancarboxylic Acids. (n.d.). PubMed.

- Asati, V., et al. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC.

- Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Derm

- Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (n.d.). International Journal of Pharmacy and Biological Sciences.

- What are the applications of in silico screening in drug discovery?. (n.d.). Consensus.

- Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. (2022). Bentham Science.

- Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase. (n.d.). PubMed.

- Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. (n.d.).

- In silico pharmacology for drug discovery: methods for virtual ligand screening and profiling. (n.d.). Wiley Online Library.

- Design, Synthesis and Antifungal Activity of Benzofuran and Its Analogues. (n.d.).

- In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). BenchChem.

- In Silico Methods for Drug Design and Discovery. (n.d.). Frontiers.

- Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide. (n.d.). BenchChem.

- Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (n.d.).

- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (n.d.). MDPI.

- Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023).

- ADMET Predictions. (n.d.). Deep Origin.

- What is an Inhibition Assay?. (n.d.). Biobide.

- In Silico Drug Screening. (n.d.). BioSolveIT.

- Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening. (n.d.). NIH.

- How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.).

- Drug Discovery Tools and In Silico Techniques: A Review. (2024). Journal of Drug Delivery and Therapeutics.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).

- Evaluation of Toxicity with Brine Shrimp Assay. (n.d.). PMC.

- The Importance of In Vitro Assays. (2023). Visikol.

- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PMC.

- Lethality Bioassay Using Artemia salina L. (2022). JoVE.

- Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs.

- How do you predict ADMET properties of drug candid

- Anti-Oxidant activity in N

- Brine Shrimp Lethality Bioassay. (n.d.). Bio-protocol.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.

- Natural source, bioactivity and synthesis of benzofuran deriv

- The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limit

- ADMET Predictor®. (n.d.).

- Functional in vitro assays for drug discovery. (2023). YouTube.

- Role of Cytotoxicity Experiments in Pharmaceutical Development. (n.d.). SciSpace.

- Assays for Natural Antioxidant. (2020).

- Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf.

- Analytical Methods Used in Determining Antioxidant Activity: A Review. (n.d.). PMC.

- Brine shrimp lethality assay. (2017). Semantic Scholar.

- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review

- Enzyme Inhibition Studies. (n.d.). BioIVT.

- Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. (2021). PubMed.

- Brine Shrimp (Artemia salina Leach.) Lethality Test of Ethanolic Extract from Green Betel (Piper betle Linn). (2021). Open Access Macedonian Journal of Medical Sciences.

- Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors. (2025).

- Study of Benzofuran Derivatives and their Biological Significance. (n.d.). IJSDR.

Sources

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsdr.org [ijsdr.org]

- 3. frontiersin.org [frontiersin.org]

- 4. consensus.app [consensus.app]

- 5. aurlide.fi [aurlide.fi]

- 6. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 7. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 10. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Importance of In Vitro Assays [visikol.com]

- 14. benthamdirect.com [benthamdirect.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 23. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. scispace.com [scispace.com]

- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 28. Evaluation of Toxicity with Brine Shrimp Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 29. bio-protocol.org [bio-protocol.org]

- 30. Video: Lethality Bioassay Using Artemia salina L. [jove.com]

- 31. oamjms.eu [oamjms.eu]

- 32. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. bioivt.com [bioivt.com]

Unveiling the Therapeutic Potential of Benzofuran-7-ol: A Technical Guide to Putative Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, underpinning the development of numerous therapeutic agents. While extensive research has focused on variously substituted benzofuran derivatives, the parent compound, Benzofuran-7-ol, remains a largely unexplored entity. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, drawing inferences from the well-established structure-activity relationships (SAR) of its derivatives. By examining the known targets of structurally related compounds, particularly those with substitutions at or around the 7-position, we elucidate a compelling hypothesis for the therapeutic utility of this compound in oncology, inflammation, and neurodegenerative disorders. This guide further presents detailed experimental protocols and workflows to facilitate the validation of these putative targets and accelerate the translation of this promising scaffold into novel therapeutics.

The Benzofuran Scaffold: A Cornerstone of Medicinal Chemistry

Benzofuran, a bicyclic aromatic compound consisting of a fused benzene and furan ring, serves as the foundational structure for a multitude of natural products and synthetic molecules with significant pharmacological properties.[1][2] The versatility of the benzofuran nucleus allows for substitutions at various positions, leading to a diverse array of compounds with activities ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective.[3][4] The specific substitution pattern on the benzofuran ring system is a critical determinant of the compound's biological activity and target selectivity.[5]

Inferred Therapeutic Targets of this compound

Direct experimental evidence for the specific molecular targets of this compound is currently limited in the public domain. However, a comprehensive analysis of the extensive literature on benzofuran derivatives allows for a scientifically grounded inference of its potential therapeutic targets. The presence of a hydroxyl group at the 7-position is particularly noteworthy, as this functionality can participate in key hydrogen bonding interactions within protein binding pockets and serves as a handle for further chemical modification.

Oncology: Targeting Aberrant Cell Signaling

The anticancer potential of benzofuran derivatives is well-documented, with many compounds exerting their effects through the modulation of critical signaling pathways involved in cell proliferation, survival, and metastasis.[4][6]

-

Protein Kinases: A significant number of benzofuran derivatives have been identified as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[7] For instance, derivatives of 2-arylbenzofuran have shown inhibitory activity against key kinases implicated in tumor growth. While direct inhibition by this compound is yet to be confirmed, the core scaffold's propensity to interact with kinase active sites suggests this as a primary area of investigation.

-

Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB signaling pathway is a critical regulator of inflammation and is constitutively active in many cancers, promoting cell survival and proliferation. Several benzofuran derivatives have been shown to inhibit NF-κB activation.[8] The hydroxyl group of this compound could potentially interact with key residues in proteins of the NF-κB pathway, thereby modulating its activity.

-

Poly(ADP-ribose) Polymerase (PARP): A study on 2,3-dihydrobenzofuran-7-carboxamide derivatives identified them as inhibitors of PARP-1, a key enzyme in DNA repair. This finding strongly implicates the 7-position of the benzofuran ring as a crucial interaction point and suggests that this compound could serve as a scaffold for the development of novel PARP inhibitors.

Inflammation: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Benzofuran derivatives have demonstrated significant anti-inflammatory properties.[8][9][10]

-

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): Certain benzofuran derivatives have been shown to inhibit the production of nitric oxide (NO) and prostaglandins by downregulating the expression of iNOS and COX-2, key enzymes in the inflammatory response.[8] Molecular docking studies have suggested that these compounds can fit within the active sites of these enzymes.[8] The potential of this compound to act as an anti-inflammatory agent via inhibition of these enzymes warrants investigation.

Neurodegenerative Disorders: A Neuroprotective Role

Emerging evidence suggests that benzofuran derivatives may offer therapeutic benefits for neurodegenerative diseases.

-

N-methyl-D-aspartate (NMDA) Receptor Antagonism: A study on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives revealed their neuroprotective effects against NMDA-induced excitotoxicity.[11][12][13] This highlights the potential of 7-substituted benzofurans to modulate neuronal signaling and protect against neuronal damage. The free hydroxyl group in this compound could be a key pharmacophoric feature for interaction with the NMDA receptor or related downstream pathways.

-

Antioxidant Activity: The antioxidant properties of phenolic compounds are well-established. This compound, being a phenol, is likely to possess antioxidant activity, which could contribute to its neuroprotective effects by mitigating oxidative stress, a common pathological feature of neurodegenerative diseases.[12][13]

Experimental Workflows for Target Validation

The following section outlines detailed, step-by-step methodologies for the experimental validation of the putative therapeutic targets of this compound.

In Vitro Kinase Inhibition Assay

This protocol describes a generic, luminescence-based assay to screen for the inhibitory activity of this compound against a panel of protein kinases.

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

-

Kinase Reaction Setup: In a 384-well white, opaque plate, add 1 µL of the serially diluted this compound or DMSO control.

-

Add 2 µL of the respective kinase enzyme solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at the Km for each respective kinase.

-

Incubate the plate at 30°C for 1 hour.

-

Signal Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[14][15][16][17][18]

Table 1: Representative Kinase Panel for Initial Screening

| Kinase Target | Therapeutic Area |

| EGFR | Cancer |

| VEGFR2 | Cancer (Angiogenesis) |

| PI3Kα | Cancer |

| AKT1 | Cancer |

| MAPK1 (ERK2) | Cancer, Inflammation |

| CDK2 | Cancer (Cell Cycle) |

| IKKβ | Inflammation (NF-κB pathway) |

| p38α | Inflammation |

Cell-Based NF-κB Signaling Assay

This protocol describes a reporter gene assay to assess the effect of this compound on the NF-κB signaling pathway.

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS. Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.

-

Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound for 1 hour.

-

Pathway Activation: Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for 6 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Determine the IC₅₀ value of this compound for NF-κB inhibition.[19][20][21][22][23]

Diagram 1: Experimental Workflow for NF-κB Reporter Assay

Caption: Workflow for assessing NF-κB inhibition.

In Vivo Models for Efficacy Evaluation

Preclinical evaluation in animal models is a critical step in drug development.

-

Xenograft Model for Anticancer Activity: Human tumor cells (e.g., A549 lung carcinoma) are subcutaneously implanted into immunodeficient mice. Once tumors are established, mice are treated with this compound or vehicle control. Tumor volume is measured regularly to assess efficacy.[1][3][24][25][26]

-

Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity: Inflammation is induced in the paw of a rat or mouse by injecting carrageenan. The test compound is administered prior to the carrageenan injection. The volume of the paw is measured at different time points to determine the reduction in edema.[2][27][28][29][30]

Diagram 2: Signaling Pathways Potentially Modulated by this compound

Caption: Putative signaling pathways targeted by this compound.

Conclusion and Future Directions

While this compound itself has not been extensively studied, the wealth of data on its derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The inferred targets in oncology, inflammation, and neurodegeneration represent promising avenues for further research. The experimental protocols outlined in this guide offer a clear path for the scientific community to validate these hypotheses and unlock the full therapeutic potential of this intriguing molecule. Future work should focus on the synthesis of a focused library of this compound derivatives to further probe the structure-activity relationships and optimize potency and selectivity for the identified targets.

References

- In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.).

- In Vivo Animal Models in Preclinical Evaluation of Anti-Inflamm

- In vitro and In vivo Models for Anti-inflammation: An Evalu

- A comprehensive review on preliminary screening models for the evalu

- In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (2012). Semantic Scholar.

- In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences.